molecular formula C20H15ClN4O3 B2452218 1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-18-6

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2452218
CAS No.: 887458-18-6
M. Wt: 394.82
InChI Key: GFOXRSSTPUUWLQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrazolo[3,4-d]pyrimidin-4-one core

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Final assembly: The final compound is obtained through condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorophenyl and methoxyphenyl substitution pattern but differs in the core structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidin-4-one core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-28-16-7-5-13(6-8-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOXRSSTPUUWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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